molecular formula C9H5BrFNO2 B1409688 Methyl 3-bromo-5-cyano-2-fluorobenzoate CAS No. 1805591-06-3

Methyl 3-bromo-5-cyano-2-fluorobenzoate

Cat. No.: B1409688
CAS No.: 1805591-06-3
M. Wt: 258.04 g/mol
InChI Key: IGYLVRDLARUWCA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2. It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-2-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-fluorobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-fluorobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom acts as a leaving group in substitution reactions, while the cyano and fluorine groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-5-cyano-2-fluorobenzoate’s combination of bromine, cyano, and fluorine substituents makes it particularly valuable in organic synthesis, offering multiple reactive sites for functionalization. This versatility distinguishes it from similar compounds and broadens its application scope in various fields .

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYLVRDLARUWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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